molecular formula C10H10N2OS B8454601 4-Dimethylthiocarbamoyloxy-benzonitrile

4-Dimethylthiocarbamoyloxy-benzonitrile

Cat. No.: B8454601
M. Wt: 206.27 g/mol
InChI Key: GTTAZAJSJDMXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Dimethylthiocarbamoyloxy-benzonitrile is a specialty benzonitrile derivative offered for research and development purposes. Compounds in the benzonitrile family are of significant scientific interest due to their electron-accepting properties and are frequently utilized as building blocks in organic synthesis and materials science. Researchers explore such compounds for their potential application in advanced materials. Related benzonitrile derivatives are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation, a key property in the development of novel fluorescent markers and organic optoelectronic materials . Some derivatives also demonstrate Thermally Activated Delayed Fluorescence (TADF) and mechanofluorochromic properties, making them candidates for use in next-generation OLED devices . The dimethylthiocarbamoyloxy moiety in this compound may serve as a unique functional group for further chemical modifications or impart specific biological activity, positioning it as a valuable intermediate in medicinal chemistry and agrochemical research. Handling and Storage: Store in a cool, dry place, protected from light. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. This product is labeled with the statement "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

O-(4-cyanophenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C10H10N2OS/c1-12(2)10(14)13-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3

InChI Key

GTTAZAJSJDMXSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent configuration. Below is a comparative analysis with structurally and functionally related benzonitrile derivatives:

Table 1: Key Properties of 4-Dimethylthiocarbamoyloxy-benzonitrile and Analogous Compounds

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference
This compound C₁₀H₁₁N₂O₂S -SC(=S)N(CH₃)₂ at C4 Potential agrochemical intermediate
4-Fluoro-2-methoxybenzonitrile C₈H₆FNO -F at C4, -OCH₃ at C2 Intermediate in drug synthesis
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile C₁₂H₁₀N₂O₃S Thiazolidinedione-linked ethoxy at C4 Antidiabetic research candidate
4-[(4-Methoxyphenyl)amino]benzonitrile C₁₄H₁₁N₂O -NH(C₆H₄OCH₃) at C4 Ligand in catalytic cross-coupling

Electronic and Steric Effects

  • 4-Fluoro-2-methoxybenzonitrile : Fluorine’s electronegativity increases ring electron deficiency, favoring nucleophilic substitution reactions, whereas the methoxy group at C2 adds steric hindrance .
  • Thiazolidinedione-linked analogs : The thiazolidinedione moiety imparts hydrogen-bonding capacity and redox activity, critical for biological target interactions (e.g., PPARγ modulation) .

Stability and Reactivity

  • Hydrolytic Stability : The thiocarbamate group in this compound is less prone to hydrolysis than ester or carbamate analogs, as evidenced by studies on similar thio-functionalized compounds .
  • Thermal Degradation : Derivatives like 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile exhibit thermal instability above 150°C, limiting their use in high-temperature reactions .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the phenolic hydroxyl group by a base, forming a phenoxide ion that attacks the electrophilic sulfur in N,N-dimethylthiocarbamoyl chloride. Key parameters include:

  • Base selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) or acetonitrile.

  • Solvent : Polar aprotic solvents (e.g., THF, dichloromethane) enhance reactivity.

  • Temperature : Room temperature to mild heating (25–50°C).

In a representative protocol, 4-hydroxybenzonitrile (1 equiv) reacts with N,N-dimethylthiocarbamoyl chloride (1.2 equiv) in THF with TEA (1.5 equiv) at 25°C for 12 hours, yielding 4-dimethylthiocarbamoyloxy-benzonitrile in 87% isolated yield.

Challenges and By-Product Mitigation

Competitive side reactions, such as hydrolysis of the thiocarbamoyl chloride to dimethyl dithiocarbamate, are minimized by:

  • Anhydrous conditions : Use of molecular sieves or inert gas atmospheres.

  • Stoichiometric control : Limiting excess thiocarbamoyl chloride to ≤1.2 equiv.

Alternative Routes via Intermediate Functionalization

Newman-Kwart Rearrangement of O-Aryl Carbamates

A patent-derived strategy involves synthesizing an O-aryl carbamate intermediate followed by a Newman-Kwart rearrangement to install the thiocarbamoyl group. For example:

  • O-Arylcarbamate formation : React 4-hydroxybenzonitrile with N,N-dimethylthiocarbamoyl chloride in the presence of TEA (87% yield).

  • Thermal rearrangement : Heat the intermediate at 180–200°C under inert conditions to induce the Newman-Kwart shift, yielding the target compound.

This method avoids direct handling of thiocarbamoyl chlorides but requires high temperatures, complicating scalability.

Friedel-Crafts Acylation and Subsequent Modification

A multi-step approach from simpler precursors is documented in HIF inhibitor syntheses:

  • Friedel-Crafts acylation : Form a diaryl ether intermediate using AlCl₃ as a catalyst (e.g., coupling 3,5-difluorobenzonitrile with a phenylpropionic acid derivative).

  • Oxidation and functionalization : Convert methylthio groups to methylsulfones using Oxone, followed by thiocarbamoylation.

While indirect, this route integrates the thiocarbamoyloxy group during late-stage functionalization, offering flexibility for analog synthesis.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Screening

Recent patents highlight the use of DMF and Cs₂CO₃ for improved reaction kinetics in analogous systems. For example, replacing THF with DMF accelerates the displacement reaction by 30% while maintaining yields >85%.

Diastereomeric Resolution Techniques

In cases where chiral by-products form (e.g., during Friedel-Crafts steps), chromatographic separation on silica gel or recrystallization from ethanol/water mixtures achieves >95% diastereomeric excess.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYieldAdvantagesLimitations
Direct Substitution4-HydroxybenzonitrileTEA, THF, 25°C87%Short route, high yieldSensitive to moisture
Newman-Kwart4-HydroxybenzonitrileTEA, 180°C75%Avoids thiocarbamoyl chlorideHigh energy input
Friedel-Crafts RoutePhenylpropionic acidAlCl₃, Oxone, DMF68%Flexible for analog synthesisMulti-step, lower overall yield

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